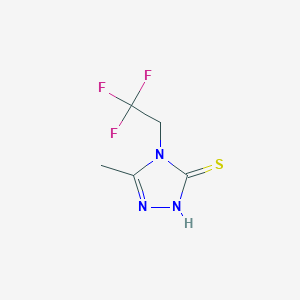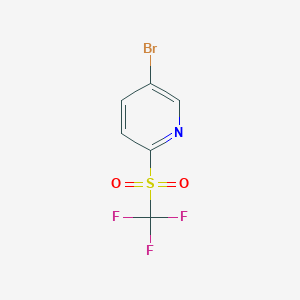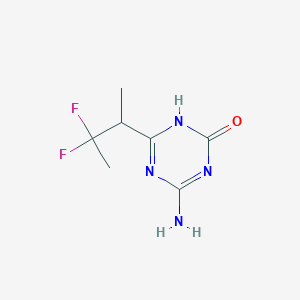
5-methyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a methyl group and a trifluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-4H-1,2,4-triazole-3-thiol with 2,2,2-trifluoroethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The triazole ring can be reduced under specific conditions to yield different products.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
5-methyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It has been investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-methyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The thiol group can form covalent bonds with target proteins, leading to changes in their structure and activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol: Lacks the methyl group at the 5-position.
5-methyl-4H-1,2,4-triazole-3-thiol: Lacks the trifluoroethyl group.
5-methyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole: Lacks the thiol group.
Uniqueness
5-methyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its trifluoroethyl group, methyl group, and thiol group. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C5H6F3N3S |
|---|---|
Peso molecular |
197.18 g/mol |
Nombre IUPAC |
3-methyl-4-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C5H6F3N3S/c1-3-9-10-4(12)11(3)2-5(6,7)8/h2H2,1H3,(H,10,12) |
Clave InChI |
UCVYNIZJHHZFHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NNC(=S)N1CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-({[(Benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13192918.png)

![({[2-(Bromomethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13192927.png)
![Bicyclo[5.1.0]octan-4-ol](/img/structure/B13192930.png)



![5-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13192965.png)
![3-{9,9-Dimethoxy-3-azabicyclo[3.3.1]nonan-3-YL}propan-1-amine](/img/structure/B13192982.png)

